N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-14(2,3)10-8-12(21-18-10)16-13(20)9-4-5-11-15-6-7-19(11)17-9/h4-8H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEIAKNNTVZCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases and specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups to the compound.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds similar to N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives exhibit promising anti-cancer properties.
Case Study :
A study evaluated the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives against human cancer cell lines such as MDA-MB-231 and HepG2. The results showed that certain derivatives had significant inhibitory effects on cell proliferation, indicating potential as therapeutic agents against breast cancer and liver cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | 12.5 |
| 5l | MDA-MB-231 | 9.8 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
Case Study :
In vitro studies demonstrated that related compounds exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
Mechanistic Insights
The biological activity of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in tumor growth and microbial resistance.
Enzyme Inhibition
Research suggests that these compounds may act as inhibitors of key enzymes involved in cancer metabolism and proliferation pathways, such as mTOR (mechanistic target of rapamycin), which is critical in regulating cell growth and survival .
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes and molecular weights of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide with related compounds:
Key Observations:
- The target compound’s tert-butyl-oxazole substituent contrasts with the trifluoromethylbenzamide group in 6b , which is critical for VEGFR2 inhibition (IC50: 7.1 nM) .
- The imidazo[1,2-a]pyrazine derivatives (23 , 43 ) differ in core structure but retain carboxamide motifs, suggesting divergent kinase selectivity profiles .
Structure–Activity Relationship (SAR) Trends
Evidence from imidazo[1,2-b]pyridazine derivatives highlights the following SAR insights:
- Meta-substituted aromatic groups (e.g., phenoxy in 6b) enhance VEGFR2 affinity by optimizing hinge-region interactions .
- Bulkier substituents (e.g., tert-butyl in the target compound) may improve metabolic stability but could reduce solubility compared to smaller groups like cyclopropyl in BF96420 .
- Electron-withdrawing groups (e.g., trifluoromethyl in 6b ) increase potency, whereas electron-donating groups (e.g., methoxy in 23 ) may modulate off-target effects .
Pharmacological and Kinase Selectivity
While direct data for the target compound are unavailable, analogs provide context:
Biological Activity
N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2549050-28-2
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.4075 g/mol
- SMILES Notation : O=C(c1ccc2n(n1)cc(n2)C(C)(C)C)Nc1onc(c1)C(C)(C)C
Research indicates that compounds similar to N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives exhibit a variety of biological activities primarily through their interactions with specific molecular targets. These include:
- Inhibition of Pro-inflammatory Cytokines : The compound has shown potential in inhibiting tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory diseases. For instance, related compounds demonstrated IC50 values as low as 0.4 µM against TNF production in human peripheral blood mononuclear cells (HPBMCs) .
Biological Activity and Therapeutic Applications
The biological activity of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives has been explored in various studies:
1. Anti-inflammatory Activity
- Compounds with similar structures have been evaluated for their anti-inflammatory properties. They have shown efficacy in reducing inflammation markers in vitro and in vivo models.
- A study highlighted that certain imidazo[1,2-b]pyridazine derivatives significantly inhibited the production of TNF-α and other cytokines involved in inflammatory responses .
2. Anticancer Potential
- The imidazo[1,2-b]pyridazine scaffold is recognized for its anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways.
- In cellular assays, related compounds exhibited potent activity against various cancer cell lines, suggesting that the compound may share similar properties.
3. Kinase Inhibition
- Some studies have focused on the inhibition of kinases associated with cancer cell proliferation. The structure allows for interactions with ATP-binding sites within kinases, which is crucial for their activity.
- For example, related compounds have demonstrated IC50 values in the nanomolar range against kinases such as BCR-ABL and SRC kinases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of imidazo[1,2-b]pyridazine derivatives:
Q & A
Basic: What are the key synthetic strategies for preparing N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
Answer:
The synthesis involves three critical steps:
- Core formation : Condensation of substituted pyridazine precursors with haloacetaldehyde derivatives or ethyl (chloroacetyl) carbamate to form the imidazo[1,2-b]pyridazine core (e.g., using TFA-mediated deprotection and cyclization) .
- Carboxamide coupling : Introduction of the 3-tert-butyl-1,2-oxazol-5-yl group via amide bond formation, typically using coupling agents like EDCI or HATU in anhydrous DCM .
- Purification : Recrystallization in solvent systems such as dichloromethane/hexane (3:1 v/v) to achieve >90% purity, as demonstrated in analogous imidazo[1,2-b]pyridazine syntheses .
Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) may optimize substituent positioning for enhanced bioactivity .
Basic: How is the purity and structural integrity of this compound verified post-synthesis?
Answer:
- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS (to confirm molecular ion peaks) .
- Structural confirmation :
Advanced: What methodological approaches are employed to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?
Answer:
- Biochemical assays : IC determination against kinase panels (e.g., IRAK4, VEGFR2) using fluorescence polarization or ADP-Glo™ assays .
- Co-crystallization : Resolving ligand-target complexes (e.g., with IRAK4 or Fyn kinase) to identify critical hydrogen bonds and hydrophobic interactions (e.g., tert-butyl group occupying allosteric pockets) .
- Analog synthesis : Systematic modification of the oxazole and pyridazine moieties to assess contributions to potency and selectivity .
Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models for this compound?
Answer:
- Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., recombinant kinase) and cellular (e.g., phospho-antibody Western blot) assays to rule out off-target effects .
- Model validation : Compare results in primary cells vs. immortalized lines (e.g., HEK293 vs. PBMCs) to assess physiological relevance .
- Meta-analysis : Cross-reference data with structurally related compounds (e.g., imidazo[1,2-b]pyridazine-based VEGFR2 inhibitors) to identify conserved SAR trends .
Basic: What are the primary biological targets associated with this compound based on structural analogs?
Answer:
- Kinases : IRAK4 (asthma/autoimmune targets) , VEGFR2 (angiogenesis inhibition) , and Fyn kinase (oncogenic signaling) .
- Mechanistic basis : The carboxamide group facilitates hydrogen bonding with kinase hinge regions, while the tert-butyl-oxazole moiety enhances hydrophobic interactions in allosteric pockets .
Advanced: What computational methods are recommended for predicting the binding mode of this compound with its target kinases?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 0TZ) to simulate ligand-receptor interactions .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., gatekeeper mutations affecting inhibitor affinity) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions of substituents (e.g., tert-butyl group vs. cyclopropyl analogs) .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Answer:
- Primary system : Dichloromethane/hexane (3:1 v/v), achieving 94% yield in analogous imidazo[1,2-b]pyridazine derivatives .
- Alternatives : Ethyl acetate/heptane (gradient) or THF/water (slow diffusion) for polar impurities .
Advanced: How can the metabolic stability of this compound be assessed in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
